molecular formula C15H15BrN4 B2873585 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile CAS No. 2415553-84-1

3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile

Cat. No.: B2873585
CAS No.: 2415553-84-1
M. Wt: 331.217
InChI Key: IBUPQZLRQSUPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is a complex organic compound featuring a pyrazole ring substituted with a bromine atom, an azetidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

The azetidine ring can be synthesized through the cyclization of appropriate amine precursors. The final step involves the coupling of the brominated pyrazole and azetidine intermediates with benzonitrile using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a brominated pyrazole ring, an azetidine ring, and a benzonitrile moiety

Properties

IUPAC Name

3-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4/c16-15-6-18-20(11-15)10-14-8-19(9-14)7-13-3-1-2-12(4-13)5-17/h1-4,6,11,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUPQZLRQSUPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C#N)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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